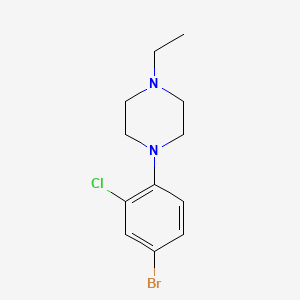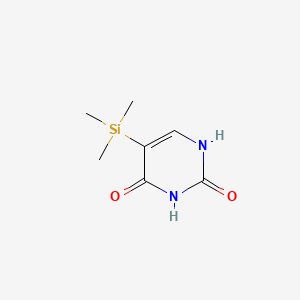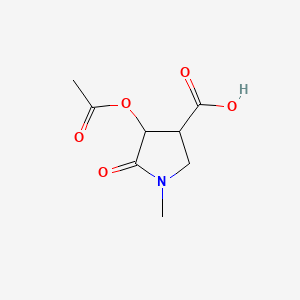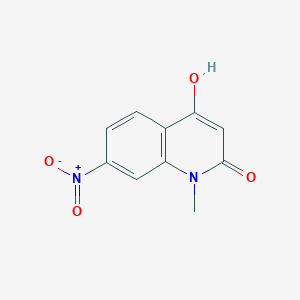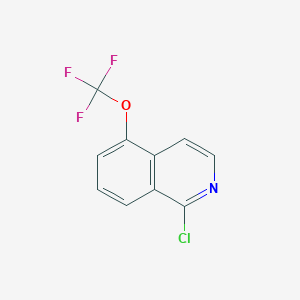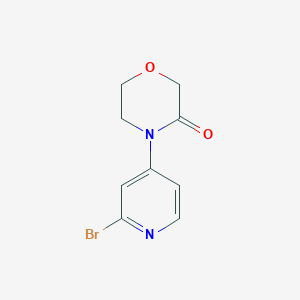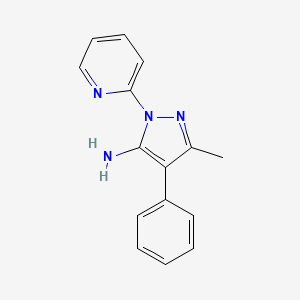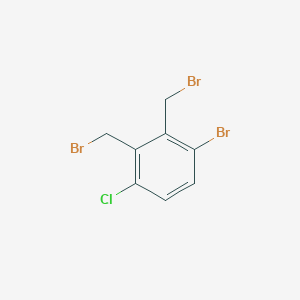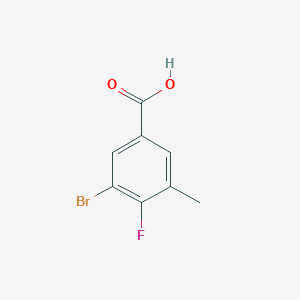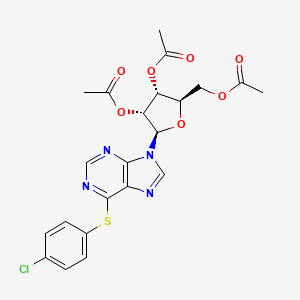
6-S-(4-Chlorophenyl)-6-thio-inosine 2',3',5'-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of a 4-chlorophenyl group attached to the sulfur atom at the 6th position of the inosine moiety, and acetyl groups at the 2’, 3’, and 5’ positions of the ribose sugar
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate typically involves multiple steps:
Starting Material: The synthesis begins with inosine, a naturally occurring nucleoside.
Thioether Formation: The 6-hydroxy group of inosine is converted to a thiol group, which is then reacted with 4-chlorophenyl halide to form the 6-S-(4-chlorophenyl) derivative.
Acetylation: The hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar are acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The 4-chlorophenyl group can be reduced to a phenyl group.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-S-phenyl-6-thio-inosine 2’,3’,5’-Triacetate.
Substitution: Formation of derivatives with different functional groups at the 2’, 3’, and 5’ positions.
Wissenschaftliche Forschungsanwendungen
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of novel pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of 6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound may also inhibit enzymes involved in nucleoside metabolism, leading to disruption of cellular processes. The 4-chlorophenyl group and thioether linkage contribute to its unique biochemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-S-Phenyl-6-thio-inosine 2’,3’,5’-Triacetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-S-(4-Methylphenyl)-6-thio-inosine 2’,3’,5’-Triacetate: Contains a methyl group instead of a chlorine atom, leading to different steric and electronic effects.
Uniqueness
6-S-(4-Chlorophenyl)-6-thio-inosine 2’,3’,5’-Triacetate is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain enzymes and nucleic acids. This structural feature may also influence its pharmacokinetic properties, making it a valuable compound for drug development and biochemical research.
Eigenschaften
Molekularformel |
C22H21ClN4O7S |
|---|---|
Molekulargewicht |
520.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-(4-chlorophenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H21ClN4O7S/c1-11(28)31-8-16-18(32-12(2)29)19(33-13(3)30)22(34-16)27-10-26-17-20(27)24-9-25-21(17)35-15-6-4-14(23)5-7-15/h4-7,9-10,16,18-19,22H,8H2,1-3H3/t16-,18-,19-,22-/m1/s1 |
InChI-Schlüssel |
MNQVBJXSFGEHPO-WGQQHEPDSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3SC4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


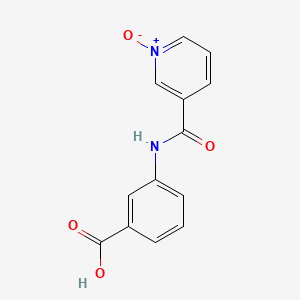
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
